Azepan-1-yl(4-methylphenyl)acetonitrile
Description
Azepan-1-yl(4-methylphenyl)acetonitrile is a nitrile-containing organic compound characterized by a seven-membered azepane ring and a 4-methylphenyl substituent. Its molecular formula is C₁₅H₁₈N₂, with a molecular weight of 234.32 g/mol. The acetonitrile group (–C≡N) and the bulky azepane ring confer unique physicochemical properties, such as moderate lipophilicity (predicted LogP ~3–4) and low water solubility.
Properties
IUPAC Name |
2-(azepan-1-yl)-2-(4-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-13-6-8-14(9-7-13)15(12-16)17-10-4-2-3-5-11-17/h6-9,15H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBASMRONVHKGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Azepan-1-yl(4-methylphenyl)acetonitrile is being investigated for its potential as:
- Antiviral Agents : Research has indicated that related compounds can inhibit viral replication, making them candidates for antiviral drug development.
- Anticancer Properties : Studies show that compounds with similar structures exhibit significant anticancer activities, particularly against various tumor cell lines. For instance, derivatives have been reported to induce apoptosis in lung cancer (A549) and glioma (C6) cells .
2. Biological Research
The compound is utilized in various biological assays, including:
- Enzyme Inhibition Studies : It has been explored for its ability to inhibit specific enzymes linked to disease pathways, such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
- Receptor Binding Studies : Its interaction with neurotransmitter receptors is being studied to understand its potential neuroprotective effects against neurodegenerative diseases .
3. Industrial Applications
This compound serves as a building block in the synthesis of more complex molecules, including:
- High-Energy Materials : Its derivatives are being researched for applications in materials science, particularly in creating compounds with high energy densities .
- Pharmaceutical Intermediates : The compound is used in the synthesis of various pharmaceutical agents, including estrogen receptor modulators .
Case Study 1: Anticancer Activity
A study published in Nature demonstrated that azepane derivatives exhibited potent antiproliferative effects against cancer cell lines. The findings highlighted the compound's ability to disrupt cell cycle progression and promote apoptosis through specific molecular pathways .
Case Study 2: Neuroprotective Effects
Research conducted at Osaka University explored the neuroprotective potential of azepane compounds. The study found that certain derivatives could modulate neurotransmitter systems, offering protection against neuronal damage in models of neurodegeneration .
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antiviral | Azepan derivatives | Inhibition of viral replication |
| Anticancer | Pyrimidine analogs | Induction of apoptosis |
| Neuroprotective | Azepane-based compounds | Modulation of neurotransmitter systems |
Table 2: Synthesis Pathways
| Compound Name | Starting Materials | Reaction Conditions |
|---|---|---|
| This compound | Cyanomethoxybenzyl halides | Alkylation with chloroacetonitrile |
| Bazedoxifene acetate | 4-Hydroxybenzyl alcohol | Column chromatography for purification |
Mechanism of Action
The mechanism by which Azepan-1-yl(4-methylphenyl)acetonitrile exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cellular processes such as apoptosis, cell proliferation, and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Nitrile vs. Ketone Derivatives
- Azepan-1-yl(4-methylphenyl)acetonitrile vs. The ketone derivative has a higher molecular weight (372.30 g/mol) and LogP (5.19) due to the bromophenyl group, enhancing lipophilicity and possibly altering pharmacokinetic profiles .
Aromatic Substitution Patterns
- This compound vs. [5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile (): The benzofuran-acetonitrile hybrid features two hydroxyl groups, improving aqueous solubility (moderate) compared to the hydrophobic 4-methylphenyl group in the target compound.
Physicochemical Properties
Table 1 summarizes key properties of this compound and analogs:
Biological Activity
Azepan-1-yl(4-methylphenyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a seven-membered azepane ring linked to a 4-methylphenyl group and an acetonitrile functional group. The molecular formula is C13H16N2, and it has a molecular weight of 204.28 g/mol.
The biological activity of azepan derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific mechanism for this compound has not been extensively characterized; however, related compounds have demonstrated significant interactions with protein kinases and other cellular pathways.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Target | IC50 (μM) | Selectivity |
|---|---|---|---|
| This compound | Unknown | TBD | TBD |
| 4-Acetylpiperazin-1-yl | CDK9 | 0.20 | >100-fold over CDK1 |
| 3-(Azepan-1-ylsulfonyl)-4-methylaniline | PRMT5 | 12 | Moderate |
Antiproliferative Effects
Recent studies have indicated that azepane derivatives can exhibit antiproliferative effects against various cancer cell lines. In one study, compounds structurally similar to this compound showed GI50 values in the nanomolar range, suggesting potent anticancer activity while maintaining low toxicity in non-tumoral cells .
Case Studies
- Inhibition of Protein Kinases : A series of azepane derivatives were screened for their ability to inhibit cyclin-dependent kinases (CDKs). Compounds demonstrated selectivity for CDK9 over CDK1, indicating potential therapeutic applications in cancer treatment .
- PRMT5 Inhibition : Another study identified analogs of azepan compounds that effectively inhibited PRMT5, a target implicated in various cancers. The analogs displayed promising IC50 values, suggesting that modifications to the azepane structure could enhance potency .
Toxicity and Safety Profile
The toxicity profile of azepan derivatives is crucial for their development as therapeutic agents. Initial assessments have shown that certain derivatives exhibit low toxicity in non-cancerous cell lines, which is a positive indicator for further development . However, detailed toxicological studies are required to establish safety in vivo.
Preparation Methods
Synthesis of (4-Methylphenyl)acetonitrile Halides
The reaction begins with the preparation of (4-methylphenyl)acetonitrile chloride or bromide. In a representative procedure, (4-methylphenyl)acetonitrile is treated with thionyl chloride (SOCl₂) in toluene under reflux. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the acetonitrile’s methylene bridge is replaced by chlorine. Thionyl chloride acts as both a chlorinating agent and a solvent, with toluene facilitating azeotropic removal of HCl. Completion is confirmed by thin-layer chromatography (TLC) in a 30% ethyl acetate-hexane system.
N-Alkylation of Azepane
The chlorinated intermediate is then subjected to N-alkylation with azepane. Sodamide (NaNH₂) in dimethylformamide (DMF) serves as the base, deprotonating azepane’s secondary amine to enhance nucleophilicity. The reaction is conducted at 60–80°C for 12–24 hours, with DMF stabilizing the transition state. Post-reaction, the mixture is quenched with water, and the product is extracted into ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Column chromatography (silica gel, 5–10% ethyl acetate in hexane) yields Azepan-1-yl(4-methylphenyl)acetonitrile with >90% purity.
Table 1: Alkylation Reaction Conditions
| Parameter | Specification |
|---|---|
| Halogenating Agent | Thionyl chloride (2.5 equiv) |
| Solvent | Toluene |
| Temperature | Reflux (110°C) |
| Base for Alkylation | Sodamide (1.2 equiv) |
| Reaction Time | 12–24 hours |
| Purification | Column chromatography |
Nucleophilic Substitution via Cyanomethyl Intermediates
An alternative route employs preformed cyanomethyl electrophiles. This approach adapts methodologies from azepane derivative synthesis in catalytic hydrogenation studies.
Preparation of Cyanomethyl Tosylate
(4-Methylphenyl)acetonitrile is converted to its tosylate derivative using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM). Triethylamine (TEA) is added to scavenge HCl, maintaining a pH >8. The reaction completes within 4 hours at 25°C, yielding (4-methylphenyl)acetonitrile tosylate as a crystalline solid.
Azepane Coupling
The tosylate undergoes nucleophilic substitution with azepane in acetonitrile (MeCN) at 60°C. Potassium carbonate (K₂CO₃) is used as a mild base, achieving 70–80% conversion after 24 hours. The polar aprotic nature of MeCN enhances ion pair separation, accelerating the SN2 mechanism. Post-reaction, the mixture is filtered to remove K₂CO₃, and the solvent is evaporated. Recrystallization from ethanol-water (3:1) affords the product with 85–90% purity.
Table 2: Nucleophilic Substitution Parameters
| Parameter | Specification |
|---|---|
| Electrophile | (4-Methylphenyl)acetonitrile tosylate |
| Solvent | Acetonitrile |
| Base | Potassium carbonate (1.5 equiv) |
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Yield | 70–80% |
Purification and Crystallization Techniques
High-purity this compound necessitates advanced purification. The patent literature emphasizes oxalate salt formation for intermediates. Dissolving the crude product in ethanol with oxalic acid followed by seeded crystallization produces a high-purity oxalate salt. Neutralization with aqueous sodium bicarbonate regenerates the free base, which is extracted into toluene and treated with activated charcoal. Final crystallization from ethanol achieves >99% HPLC purity.
Table 3: Crystallization Parameters
| Parameter | Specification |
|---|---|
| Solvent System | Ethanol-water (4:1) |
| Acid for Salt Formation | Oxalic acid (1.1 equiv) |
| Neutralization Agent | Sodium bicarbonate |
| Final Purity | >99% (HPLC) |
Comparative Analysis of Synthetic Routes
Yield and Scalability
Alkylation routes (Section 1) offer higher yields (90%) but require hazardous reagents like sodamide. In contrast, nucleophilic substitution (Section 2) uses milder bases but achieves lower yields (70–80%). Industrial scalability favors the alkylation method due to fewer purification steps .
Q & A
Q. What are the common synthetic routes for Azepan-1-yl(4-methylphenyl)acetonitrile, and how are reaction conditions optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, azepane derivatives react with activated acetonitrile intermediates under reflux in acetonitrile or polar aprotic solvents (e.g., DMF) . Optimization often employs factorial design, as seen in GC-FID studies for acetonitrile-containing systems, where variables like temperature, solvent purity, and catalyst loading are systematically tested using two-level factorial designs to maximize yield and minimize side products . Evidence from small-molecule synthesis highlights the use of azepan-1-yl groups in SN2 reactions, with acetonitrile as a solvent due to its high dielectric constant and compatibility with nucleophilic reagents .
Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SXRD) is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL for refinement) are widely used to process diffraction data, with WinGX or ORTEP for visualization . For example, crystal structures of related sulfonyl-azepane derivatives reveal non-planar conformations of the azepane ring, influenced by steric interactions with substituents like the 4-methylphenyl group . Key metrics include bond angles (e.g., C-N-C in the azepane ring) and torsional parameters, which are cross-validated against DFT calculations to confirm accuracy .
Q. What analytical techniques are suitable for purity assessment and quantification of this compound?
Methodological Answer: Reverse-phase HPLC and UPLC-MS/MS are preferred for purity analysis. For instance, acetonitrile-based mobile phases (e.g., acetonitrile/water with 0.1% formic acid) enhance peak resolution for nitrile-containing compounds . GC-FID with factorial optimization (e.g., column temperature gradients and carrier gas flow rates) is effective for volatile derivatives . Purity thresholds ≥98% are typically validated via NMR (e.g., absence of azepane ring proton splitting anomalies) and mass spectrometry (exact mass matching within 2 ppm) .
Advanced Research Questions
Q. How do electronic effects of the azepane ring and 4-methylphenyl group influence the compound’s reactivity in nucleophilic reactions?
Methodological Answer: The electron-donating azepane ring increases nucleophilicity at the acetonitrile carbon, facilitating reactions with electrophiles (e.g., aryl halides). Substituent effects can be quantified via Hammett σ values: the 4-methyl group (σ~0) minimally impacts resonance but enhances steric shielding, as shown in comparative studies of para-substituted arylacetonitriles . DFT calculations (e.g., B3LYP/6-31G*) reveal partial charge distributions, where the azepane nitrogen donates electron density to the nitrile group, lowering activation energy in SNAr reactions .
Q. What challenges arise in chromatographic purification of this compound, and how are they addressed?
Methodological Answer: Challenges include low solubility in non-polar solvents and column adsorption due to the nitrile moiety. Strategies include:
- Solvent selection: Acetonitrile/water mixtures (70:30 v/v) improve solubility and reduce tailing in HPLC .
- Stationary phase modification: C18 columns pretreated with triethylamine minimize silanol interactions .
- Temperature control: Elevated column temperatures (40–50°C) enhance peak symmetry for high-melting-point derivatives .
Q. How can computational methods predict the solubility and stability of this compound in different solvents?
Methodological Answer: COSMO-RS simulations predict solubility parameters (δ) by computing charge density surfaces. For example, acetonitrile (δ = 24.3 MPa¹/²) shows high affinity for the nitrile group, validated experimentally via phase equilibria studies . Stability under acidic conditions is assessed using molecular dynamics (MD) simulations, identifying hydrolysis-prone sites (e.g., the azepane N–C bond) .
Contradictions and Resolutions
- SHELX vs. Alternative Refinement Tools: While SHELX dominates small-molecule crystallography, notes limitations in handling twinned macromolecular data. Researchers should cross-validate with PHENIX or REFMAC5 for complex cases .
- Acetonitrile as Solvent: Although acetonitrile is ideal for nitrile stability, highlights risks of co-eluting impurities in GC-FID; orthogonal methods (e.g., LC-MS) are recommended for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
